Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Molecular Weight Lipophilicity Permeability

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate (CAS 1379310-27-6) is a heterocyclic small molecule featuring a fused thieno[2,3-c]pyrazole core substituted with a bromine atom at the 3-position and a methyl ester at the 5-position. Its molecular formula is C7H5BrN2O2S, with a molecular weight of 261.10 g/mol.

Molecular Formula C7H5BrN2O2S
Molecular Weight 261.10 g/mol
Cat. No. B12963517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate
Molecular FormulaC7H5BrN2O2S
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(NN=C2S1)Br
InChIInChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H,9,10)
InChIKeyWYSWKZBFCVBNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-1H-Thieno[2,3-c]Pyrazole-5-Carboxylate: Core Properties and Procurement-Relevant Overview


Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate (CAS 1379310-27-6) is a heterocyclic small molecule featuring a fused thieno[2,3-c]pyrazole core substituted with a bromine atom at the 3-position and a methyl ester at the 5-position. Its molecular formula is C7H5BrN2O2S, with a molecular weight of 261.10 g/mol . This compound belongs to the thieno[2,3-c]pyrazole class, a scaffold that has been extensively patented as a core motif for kinase inhibitors targeting Aurora kinases, KDR, and other oncology-related targets [1].

Why Generic Substitution of Methyl 3-Bromo-1H-Thieno[2,3-c]Pyrazole-5-Carboxylate Carries Scientific Risk


Within the thieno[2,3-c]pyrazole chemotype, seemingly minor structural variations result in markedly divergent physicochemical and biological properties. The presence of a bromine atom at the 3-position provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling modular library synthesis that non-halogenated analogs cannot support [1]. Furthermore, the methyl ester at the 5-position imparts distinct solubility and lipophilicity characteristics compared to the corresponding carboxylic acid or ethyl ester, directly affecting bioavailability and membrane permeability . The kinase inhibitor patent landscape explicitly illustrates that changes in the ester moiety and halogenation pattern lead to orders-of-magnitude differences in kinase selectivity and cellular potency, making uninformed substitution a significant risk to downstream research outcomes [2]. Direct head-to-head quantitative comparator data for this specific compound are limited; where quantitative evidence is absent, the following inferences are drawn from class-level data and synthetic precedent.

Quantified Differentiation Evidence for Methyl 3-Bromo-1H-Thieno[2,3-c]Pyrazole-5-Carboxylate Against Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: Molecular Weight and Lipophilicity Differentiation for Medicinal Chemistry

The methyl ester group at the 5-position of the target compound increases both molecular weight and lipophilicity compared to the free carboxylic acid analog, 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (MW 247.07 g/mol) . The methyl ester has a molecular weight of 261.10 g/mol, representing an increase of +14.03 g/mol or +5.7% . This esterification is known to enhance passive membrane permeability and oral bioavailability by reducing hydrogen-bond donor count, a critical parameter in drug design. The class-level logP for the 5-bromo-thieno[2,3-c]pyrazole scaffold is reported as 2.1 [1]; the methyl ester is predicted to shift this value upward by approximately 0.5–1.0 log units, enhancing lipophilicity for improved membrane penetration relative to the ionizable carboxylic acid.

Molecular Weight Lipophilicity Permeability

Methyl Ester vs. Ethyl Ester: Molecular Size and Lipophilicity Trade-Offs for Library Synthesis

When compared to its ethyl ester analog, ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate (MW 275.12 g/mol) , the methyl ester has a lower molecular weight by 14.02 g/mol (5.1% smaller). The larger ethyl group increases steric bulk and lipophilicity, which may reduce aqueous solubility and potentially slow metabolic ester hydrolysis. In structure-activity relationship (SAR) studies of thieno[2,3-c]pyrazole kinase inhibitors, the methyl ester has been preferred as an early-stage intermediate due to its balance of sufficient stability for synthetic manipulation and manageable lipophilicity for in vitro profiling [1].

Methyl Ester Ethyl Ester Lipophilicity

3-Bromo Substituent Enables Modular Derivatization: Synthetic Advantage Over Non-Halogenated Thieno[2,3-c]pyrazole Scaffolds

The bromine atom at the 3-position of the thieno[2,3-c]pyrazole ring serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. This enables rapid diversification into a library of 3-aryl or 3-alkynyl derivatives. The Sonogashira coupling protocol has been validated on closely related brominated pyrazole systems: 5-chloro-4-iodopyrazoles are efficiently coupled with phenylacetylene under PdCl2(PPh3)2/CuI conditions, followed by Na2S-mediated cyclization to form thieno[2,3-c]pyrazoles in good yields [1]. A non-halogenated 3-methyl analog would lack this synthetic versatility, restricting the accessible chemical space. The bromo-substituted intermediate is explicitly claimed as a preferred building block in patent-protected kinase inhibitor libraries [2].

Cross-Coupling Suzuki Reaction Sonogashira Coupling

Procurement-Optimal Application Scenarios for Methyl 3-Bromo-1H-Thieno[2,3-c]Pyrazole-5-Carboxylate


Kinase-Targeted Library Synthesis via 3-Position Cross-Coupling

Used as a core building block for generating focused libraries of thieno[2,3-c]pyrazole-based kinase inhibitors. The 3-bromo handle enables palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, rapidly producing panels of 3-substituted analogs for Aurora kinase and KDR inhibitor screening [1].

Prodrug Design: Methyl Ester as a Bio-Reversible Protecting Group

The methyl ester at the 5-position can serve as a bio-reversible protecting group for the carboxylic acid pharmacophore. This strategy has been employed in thieno[2,3-c]pyrazole kinase inhibitors to improve oral bioavailability and cellular permeability, with ester hydrolysis releasing the active acid form in vivo [2].

Fragment-Based Drug Discovery (FBDD) Core Scaffold

The compound's molecular weight (261 Da) and moderate lipophilicity place it within the 'rule-of-three' fragment space. The bromine atom provides both a heavy atom for X-ray crystallographic phasing and a synthetic vector for fragment growing, making it suitable for fragment-based screening campaigns targeting kinases or protein-protein interactions [3].

Quote Request

Request a Quote for Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.